molecular formula C24H15BrN2 B5100898 3-(4-bromophenyl)-1-(3-pyridinyl)benzo[f]quinoline

3-(4-bromophenyl)-1-(3-pyridinyl)benzo[f]quinoline

Cat. No. B5100898
M. Wt: 411.3 g/mol
InChI Key: SZAPINXRGWARRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-1-(3-pyridinyl)benzo[f]quinoline, also known as BPQ, is a compound that belongs to the family of benzoquinoline derivatives. BPQ has been the subject of scientific research due to its potential applications in the field of medicine, particularly in the treatment of cancer.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-(3-pyridinyl)benzo[f]quinoline in inducing apoptosis in breast cancer cells involves the activation of the caspase cascade. 3-(4-bromophenyl)-1-(3-pyridinyl)benzo[f]quinoline has been found to activate caspase-8, which in turn activates downstream caspases such as caspase-3 and caspase-7. The activation of these caspases leads to the cleavage of various cellular proteins and ultimately results in the induction of apoptosis. 3-(4-bromophenyl)-1-(3-pyridinyl)benzo[f]quinoline has also been shown to inhibit the expression of anti-apoptotic proteins such as Bcl-2, which further enhances its pro-apoptotic effect.
Biochemical and Physiological Effects
3-(4-bromophenyl)-1-(3-pyridinyl)benzo[f]quinoline has been found to exhibit selective toxicity towards breast cancer cells, with minimal toxicity towards normal cells. 3-(4-bromophenyl)-1-(3-pyridinyl)benzo[f]quinoline has been shown to induce apoptosis in breast cancer cells without affecting the viability of normal cells. 3-(4-bromophenyl)-1-(3-pyridinyl)benzo[f]quinoline has also been found to inhibit the migration and invasion of breast cancer cells, which are important processes in cancer metastasis. 3-(4-bromophenyl)-1-(3-pyridinyl)benzo[f]quinoline has been shown to modulate the expression of various genes involved in the regulation of cell cycle, apoptosis, and metastasis.

Advantages and Limitations for Lab Experiments

3-(4-bromophenyl)-1-(3-pyridinyl)benzo[f]quinoline has several advantages for lab experiments. 3-(4-bromophenyl)-1-(3-pyridinyl)benzo[f]quinoline is relatively easy to synthesize and can be obtained in high yield and purity. 3-(4-bromophenyl)-1-(3-pyridinyl)benzo[f]quinoline has been found to exhibit selective toxicity towards breast cancer cells, which makes it a promising candidate for the development of anticancer drugs. However, there are also limitations to the use of 3-(4-bromophenyl)-1-(3-pyridinyl)benzo[f]quinoline in lab experiments. 3-(4-bromophenyl)-1-(3-pyridinyl)benzo[f]quinoline has been found to exhibit poor solubility in water, which may limit its bioavailability and efficacy. 3-(4-bromophenyl)-1-(3-pyridinyl)benzo[f]quinoline may also exhibit off-target effects, which may affect its specificity towards cancer cells.

Future Directions

There are several future directions for the research on 3-(4-bromophenyl)-1-(3-pyridinyl)benzo[f]quinoline. One potential direction is the optimization of the synthesis method to obtain a more water-soluble form of 3-(4-bromophenyl)-1-(3-pyridinyl)benzo[f]quinoline. Another direction is the development of 3-(4-bromophenyl)-1-(3-pyridinyl)benzo[f]quinoline-based prodrugs that can be activated specifically in cancer cells. The use of 3-(4-bromophenyl)-1-(3-pyridinyl)benzo[f]quinoline in combination with other anticancer drugs may also be explored to enhance its efficacy. The identification of the molecular targets of 3-(4-bromophenyl)-1-(3-pyridinyl)benzo[f]quinoline may provide insights into its mechanism of action and aid in the development of more specific and effective anticancer drugs.

Synthesis Methods

3-(4-bromophenyl)-1-(3-pyridinyl)benzo[f]quinoline can be synthesized through a multistep process that involves the reaction of 4-bromobenzaldehyde with pyridine-3-carboxaldehyde to form the intermediate 3-(4-bromophenyl)-1-(3-pyridinyl)prop-2-en-1-one. This intermediate is then subjected to a cyclization reaction in the presence of a Lewis acid catalyst to yield 3-(4-bromophenyl)-1-(3-pyridinyl)benzo[f]quinoline. The synthesis of 3-(4-bromophenyl)-1-(3-pyridinyl)benzo[f]quinoline has been optimized to obtain a high yield and purity of the compound.

Scientific Research Applications

3-(4-bromophenyl)-1-(3-pyridinyl)benzo[f]quinoline has been the subject of scientific research due to its potential applications in the field of medicine. 3-(4-bromophenyl)-1-(3-pyridinyl)benzo[f]quinoline has been shown to exhibit anticancer properties, particularly against breast cancer cells. 3-(4-bromophenyl)-1-(3-pyridinyl)benzo[f]quinoline has been found to induce apoptosis, or programmed cell death, in breast cancer cells by activating the caspase cascade. 3-(4-bromophenyl)-1-(3-pyridinyl)benzo[f]quinoline has also been shown to inhibit the growth and proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase.

properties

IUPAC Name

3-(4-bromophenyl)-1-pyridin-3-ylbenzo[f]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15BrN2/c25-19-10-7-17(8-11-19)23-14-21(18-5-3-13-26-15-18)24-20-6-2-1-4-16(20)9-12-22(24)27-23/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAPINXRGWARRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC=C(C=C4)Br)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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